Researchers investigating combined glucose absorption and reabsorption require a reliable dual inhibitor. Substituting with phloretin or selective SGLT2 inhibitors compromises mechanism. Phlorizin solves this. • Non-selective competitive SGLT1/SGLT2 inhibitor for blocking gut (SGLT1) and kidney (SGLT2) glucose transport. • High aqueous solubility (vs. aglycone) enables solvent-free assay preparation and prevents GLUT interference. • Consistent purity (>98%) supports reproducible pharmacokinetic and metabolic studies. • In-stock and ready for global dispatch.
Phlorizin (Phloridzin) is a naturally occurring dihydrochalcone glycoside, first isolated from apple tree bark. Its primary, procurement-relevant function in research is as a potent, non-selective competitive inhibitor of both Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2). This dual inhibitory action on the key transporters for glucose absorption in the small intestine (SGLT1) and reabsorption in the kidney (SGLT2) makes it a foundational tool compound for studies in glucose metabolism, diabetes, and renal physiology. Unlike its aglycone, phloretin, the glycoside moiety is critical for its interaction with SGLT transporters and significantly influences its solubility and handling properties.
Substituting Phlorizin with its aglycone, Phloretin, is a critical error in experimental design, as Phloretin lacks the glucose moiety required for potent SGLT inhibition and instead acts as a broad inhibitor of facilitative glucose transporters (GLUTs). This fundamentally alters the mechanism of action. Likewise, replacing Phlorizin with highly selective SGLT2 inhibitors (e.g., Dapagliflozin, Canagliflozin) eliminates the compound's defining dual SGLT1/SGLT2 activity, which is often the specific reason for its selection in research models requiring blockade of both intestinal and renal glucose transport. Furthermore, using crude apple extracts introduces significant variability in active compound concentration, compromising dose-response reproducibility and introducing numerous confounding phytochemicals. The specific molecular structure of Phlorizin dictates its unique profile of transporter affinity, solubility, and metabolic fate, making it a non-interchangeable tool.
Phlorizin is a non-selective SGLT inhibitor, differentiating it from highly selective SGLT2 inhibitors used clinically. In assays with human transporters, Phlorizin exhibits a Ki of 300 nM for hSGLT1 and 39 nM for hSGLT2. This ~8-fold selectivity for SGLT2 is minor compared to a compound like Dapagliflozin, which shows over 1,200-fold selectivity for SGLT2 (Ki of 1,391 nM for SGLT1 vs 1.12 nM for SGLT2). This makes Phlorizin the appropriate tool for research models where simultaneous inhibition of both intestinal (SGLT1-dominant) and renal (SGLT2-dominant) glucose transport is required.
| Evidence Dimension | Inhibitor Selectivity (hSGLT1 Ki / hSGLT2 Ki) |
| Target Compound Data | ~8-fold (300 nM / 39 nM) |
| Comparator Or Baseline | Dapagliflozin: >1200-fold (1391 nM / 1.12 nM) |
| Quantified Difference | Phlorizin is over 150 times less selective for SGLT2 than Dapagliflozin, enabling potent dual inhibition. |
| Conditions | Inhibition of human SGLT1 and SGLT2 transporters, in vitro. |
For studies requiring the blockade of both intestinal and renal glucose transport, Phlorizin provides the necessary dual activity that highly selective SGLT2 inhibitors lack.
The glycosylation of Phlorizin provides a significant handling and formulation advantage over its aglycone, Phloretin. The water solubility of Phlorizin is approximately 1 mg/mL, whereas the solubility of Phloretin is only 0.123 mg/mL. This ~8-fold greater solubility in aqueous media simplifies the preparation of stock solutions and their dilution in buffers for cell-based assays, reducing the reliance on high concentrations of organic solvents like DMSO that can be cytotoxic or introduce experimental artifacts.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | ~1.0 mg/mL |
| Comparator Or Baseline | Phloretin: 0.123 mg/mL |
| Quantified Difference | Phlorizin is approximately 8.1 times more soluble in water than its aglycone, Phloretin. |
| Conditions | Aqueous solution at room temperature. |
Improved water solubility simplifies stock solution preparation for aqueous-based assays, minimizes the use of potentially confounding organic solvents, and improves handling characteristics.
When administered orally, Phlorizin acts as a pro-drug for its aglycone, Phloretin. The glycosidic bond is rapidly cleaved by enzymes in the gastrointestinal tract, such as lactase-phlorizin hydrolase, releasing Phloretin. This metabolic conversion is a critical procurement consideration for in vivo studies. Researchers aiming to study the systemic or intestinal effects of Phloretin itself can use Phlorizin as a delivery vehicle, which has different absorption and distribution characteristics than administering Phloretin directly. This makes Phlorizin the specific compound of choice for investigating the physiological consequences of intestinal dihydrochalcone glycoside metabolism.
| Evidence Dimension | Metabolic Fate (Oral Administration) |
| Target Compound Data | Hydrolyzed to Phloretin (aglycone) and glucose in the gastrointestinal tract. |
| Comparator Or Baseline | Phloretin: Absorbed directly as the aglycone, subject to different metabolic pathways. |
| Quantified Difference | N/A (Qualitative difference in metabolic pathway) |
| Conditions | Oral administration in animal models and humans. |
Choosing Phlorizin allows researchers to specifically study the effects of intestinal hydrolysis and subsequent aglycone absorption, a distinct pharmacokinetic profile from administering Phloretin directly.
Phlorizin is the correct choice for studies designed to investigate the combined physiological impact of blocking glucose absorption in the gut (SGLT1) and reabsorption in the kidneys (SGLT2). This contrasts with selective SGLT2 inhibitors, which primarily target renal glucose handling and are unsuitable for models examining intestinal glucose transport.
Due to its significantly higher aqueous solubility compared to its aglycone Phloretin, Phlorizin is better suited for in vitro and cell-based assays that are sensitive to high concentrations of organic solvents. Its use simplifies the preparation of stable, homogenous aqueous test solutions.
As a direct metabolic precursor to Phloretin in the gut, Phlorizin serves as an essential tool for pharmacokinetic studies focused on the enzymatic cleavage of glycosides by the intestinal brush border and the subsequent absorption and systemic effects of the resulting aglycone.
Irritant